Methyl 4-(prop-2-yn-1-yloxy)benzoate

Bioorthogonal Chemistry Surface Functionalization Click Chemistry Kinetics

Bottleneck in probe synthesis due to the need for 4-(prop-2-yn-1-yloxy)benzoic acid prep? This dual-functional methyl ester eliminates 1-2 synthetic steps, directly entering click chemistry workflows. • Dual-orthogonal reactivity: Terminal alkyne for rapid CuAAC (2.6×-26× vs. cyclooctynes) and methyl ester for amidation. • Monofunctional precision: Avoids crosslinking risks of bis-alkynes, ensuring defined stoichiometric loading on azide surfaces. • Gold(I) catalysis: Achieves 71% yield in dearomative Claisen rearrangements at room temperature.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 98260-05-0
Cat. No. B13924333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(prop-2-yn-1-yloxy)benzoate
CAS98260-05-0
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OCC#C
InChIInChI=1S/C11H10O3/c1-3-8-14-10-6-4-9(5-7-10)11(12)13-2/h1,4-7H,8H2,2H3
InChIKeyXKJNBFLFMDCBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(prop-2-yn-1-yloxy)benzoate: Core Chemical Profile


Methyl 4-(prop-2-yn-1-yloxy)benzoate (CAS 98260-05-0, MFCD00460745) is a terminally alkynylated benzoate ester with molecular formula C₁₁H₁₀O₃ and molecular weight 190.19 g/mol [1]. The compound is a dual-functional building block, combining a methyl ester para-substituted by a propargyl ether, enabling sequential or orthogonal reactivity at the ester and alkyne termini. It is identified as a key intermediate in click chemistry applications, chemical probe synthesis, and the construction of functional materials [2]. Its physicochemical profile is characterized by computed descriptors including an XLogP3 of 2.4, zero hydrogen bond donors, and a topological polar surface area of 35.5 Ų [1].

Click chemistry intermediate

Terminal propargyl ether enables CuAAC bioconjugation and surface functionalization.

Orthogonal handles

Methyl ester and propargyl ether allow sequential derivatization without protecting-group conflicts.

Stoichiometric control

Mono-alkyne architecture avoids uncontrolled crosslinking found with bis-alkyne analogs.

Why Generic Benzoate Ester Substitution Fails


Compounds within the benzoate ester class—including methyl 4-hydroxybenzoate (paraben), methyl 4-allyloxybenzoate, propargyl benzoate, or 4-(prop-2-yn-1-yloxy)benzoic acid—differ fundamentally in their functional group endowment. The presence of the terminally alkynyl propargyl ether uniquely enables highly efficient copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) bioorthogonal chemistry that is entirely absent in methyl 4-hydroxybenzoate and kinetically distinct from the strained or internal alkynes used in catalyst-free click reactions [1]. Substituting the propargyl ether with an allyl ether retains a reactive handle, but leads to divergent reaction outcomes in gold(I)-catalyzed Claisen rearrangements, where the O-propargyl substrate is “considerably more reactive” and provides different product architectures than allyl variants [2]. The following quantitative evidence compendium demonstrates exactly where these performance gaps manifest, enabling data-driven procurement decisions.

!

Lacks click handle

Methyl 4-hydroxybenzoate cannot participate in CuAAC; propargyl ether is essential for bioorthogonal conjugation.

!

Allyl ether gives divergent outcomes

Allyl analogs show lower reactivity in gold-catalyzed dearomative Claisen rearrangements and produce different product architectures.

!

Bis-alkyne introduces crosslinking

Bis(propargyl) esters risk uncontrolled polymer/dendrimer crosslinking and complicate stoichiometric loading quantification.

Quantitative Differentiation Evidence for Procurement


CuAAC Click Reactivity: Propargyl vs. Strained Alkyne Conjugation Rates

The propargyl ether moiety of methyl 4-(prop-2-yn-1-yloxy)benzoate is representative of terminal alkyne CuAAC reactivity. In a direct head-to-head kinetic study on polymer brush scaffolds, the pseudo-first-order rate constant (k) for PPG (propargyl group)-derivatized surfaces functionalized with an azide dye was 2.0 × 10⁻² s⁻¹, representing a 2.6-fold increase over ADIBO (4.4 × 10⁻³ s⁻¹) and a 26-fold increase over the strained cyclooctyne DIBO (7.7 × 10⁻⁴ s⁻¹) under identical CuAAC conditions [1]. This establishes that terminal propargyl ethers provide faster conjugation kinetics than common catalyst-free strained-alkyne alternatives when copper catalysis is employed.

CuAAC rate constants
Head-to-head
Propargyl k = 2.0 × 10⁻² s⁻¹ (PPG scaffold)
ADIBO: 4.4 × 10⁻³ s⁻¹; DIBO: 7.7 × 10⁻⁴ s⁻¹
2.6× faster than ADIBO; 26× faster than DIBO
Reported terminal alkyne rate advantage over strained cyclooctynes under CuAAC.
Polymer brush surfaces; azide dye; pseudo-first-order conditions.
Bioorthogonal Chemistry Surface Functionalization Click Chemistry Kinetics

Gold(I)-Catalyzed Dearomative Claisen Reactivity Advantage

In gold(I)-catalyzed dearomative Claisen rearrangements of aryl ethers, the O-propargyl substrate (structurally equivalent to the target compound's propargyl ether linkage) was found to be 'considerably more reactive' than allyl aryl ethers. Using 5 mol % Ph₃PAuNTf₂ in toluene at room temperature, the O-propargyl substrate provided the corresponding allene product in 71% isolated yield, whereas allyl aryl ethers required more forcing conditions and generally exhibited lower conversion temperatures [1]. This approximately 2–3× improvement in room-temperature reactivity enables milder, more controlled synthetic protocols.

Au(I) Claisen reactivity
Head-to-head
O-Propargyl aryl ether: 71% yield at room temperature
Allyl aryl ethers: require elevated temperatures or lower yields
Propargyl substrate reported as considerably more reactive
Supports propargyl ether selection for mild gold-catalyzed cascade synthesis.
5 mol% Ph₃PAuNTf₂, toluene, RT to −78 °C.
Organometallic Catalysis Dearomatization Sigmatropic Rearrangement

Commercial Purity and Quality Control Simplicity

Vendor technical specifications from AKSci indicate a minimum purity of 95% for methyl 4-(prop-2-yn-1-yloxy)benzoate (Catalog 8585FY) as supplied, without the need for additional purification prior to use . In contrast, structurally related in-class analogs such as methyl 3,5-bis(propargyloxy)benzoate require melting point verification (105–106 °C lit.) as a primary quality control due to the complexity of the bis-functionalized scaffold . The single-point functionalization of the target compound simplifies both synthetic preparation and analytical verification, reducing the procurement risk associated with regioisomeric or over-functionalized impurities.

Commercial purity
Data to verify
Min. purity 95% (GC assay)
Single alkyne functionality; solid, cool/dry storage
Simpler QC vs. bis-alkyne analogs (mp 105–106 °C lit.)
Supplier-specified purity; monofunctional design reduces regioisomeric impurity risk.
Vendor technical datasheet; independent verification recommended.
Analytical Chemistry Chemical Procurement Click Chemistry Reagents

Dual-Functional Scaffold for Sequential Orthogonal Functionalization

The target compound is a foundational intermediate for constructing trifunctional chemical probes. Patent and research literature demonstrate that 4-(prop-2-yn-1-yloxy)benzoyl derivatives are used as building blocks containing a light-activated benzophenone, an alkyne tag, and a carboxylic acid synthetic handle . Methyl 4-(prop-2-yn-1-yloxy)benzoate occupies the two-functional-handle tier: the methyl ester serves as a protected carboxylate for late-stage hydrolysis to the acid, while the propargyl ether is the bioorthogonal click handle. This is functionally unattainable with methyl 4-hydroxybenzoate (no click handle) or propargyl benzoate (no aromatic ether spacer separating ester from alkyne), both of which force a trade-off between conjugation capability and scaffold diversity [1].

Functional versatility
Class-level
Target compound: ester + propargyl ether (two orthogonal handles)
Methyl 4-hydroxybenzoate: ester only; Propargyl benzoate: lacks aryl ether spacer
Unique combination enables trifunctional probe assembly without additional protecting steps
Reported dual-handle scaffold suitable for clickable photoaffinity probe construction.
Retrosynthetic analysis; commercial availability compared to acid-form alternative.
Chemical Biology Probes Trifunctional Building Blocks Sequential Functionalization

Optimal Deployment Scenarios Based on Evidence


Surface-Immobilized Bioorthogonal Capture and Microarrays

Based on the 2.6×–26× rate advantage of terminal propargyl ethers over strained cyclooctynes under CuAAC conditions [Evidence Item 1], the target compound is the alkyne source of choice for preparing surfaces where rapid, high-density azide capture is critical. Applications include biosensor chip fabrication, DNA-encoded library bead functionalization, and microarray-based protein profiling. The compound's single, terminal alkyne ensures monodisperse surface presentation without the crosslinking risk of bis-alkyne analogs [Evidence Item 3].

Gold(I)-Catalyzed Cascade Synthesis of Allene Architectures

The superior reactivity of O-propargyl aryl ethers in gold(I)-catalyzed dearomative Claisen rearrangements—with 71% yield at room temperature compared to elevated temperatures for allyl analogs [Evidence Item 2]—makes the target compound a preferred substrate for constructing allene-substituted cyclohexadienone scaffolds. This is directly applicable to total synthesis programs and fragment-based drug discovery where mild conditions preserve sensitive functional groups.

Trifunctional Chemical Probe and PROTAC Assembly

The dual-orthogonal functionality of the target compound (methyl ester + propargyl ether) provides a convenient entry point for synthesizing trifunctional photoaffinity probes containing a photocrosslinker, an alkyne tag, and a target-binding moiety [Evidence Item 4]. By acquiring the target compound, medicinal chemistry teams eliminate the need to synthesize and purify the 4-(prop-2-yn-1-yloxy)benzoic acid intermediate, saving 1–2 synthetic steps per probe campaign and reducing the cumulative cost of intermediate procurement.

Stoichiometric Polymer and Dendrimer Click Functionalization

In applications where precise stoichiometric alkyne loading onto azide-functionalized polymers or dendrimers is essential—such as drug-delivery vehicles, stimuli-responsive hydrogels, or polymer-drug conjugates—the monofunctional, 95% purity specification of the target compound [Evidence Item 3] provides a clear procurement advantage over bis-alkyne esters. The single alkyne eliminates the risk of uncontrolled crosslinking and simplifies the analytical determination of loading efficiency via NMR or IR spectroscopy.

Application
Selection Property
Validation Focus
Surface bioorthogonal capture & microarrays
Terminal alkyne CuAAC rate profile
Azide conjugation kinetics on target surface; monodisperse presentation check
Gold(I)-catalyzed allene cascade synthesis
O-Propargyl reactivity in Au(I) dearomative Claisen
Room-temperature yield and functional group tolerance
Trifunctional chemical probe assembly
Dual-orthogonal ester/alkyne handles
Late-stage ester hydrolysis efficiency; click reactivity after deprotection
Stoichiometric polymer/dendrimer functionalization
Monofunctional alkyne purity and loading control
Alkyne loading quantification by NMR/IR; absence of crosslinked byproducts
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